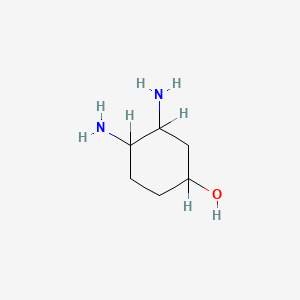

3,4-diaminocyclohexanol

描述

3,4-Diaminocyclohexanol is a chemical compound with the molecular formula C6H14N2O. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diaminocyclohexanol can be achieved through various methods. One common approach involves the asymmetric synthesis of the compound. This method typically includes the reduction of nitro groups followed by hydrogenation of the benzene ring . Another method involves the nitrification of high-purity cardanol, followed by nitro reduction and benzene ring hydrogenation reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

3,4-Diaminocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reduction reactions often involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Substitution reactions can occur with reagents like halogens (e.g., chlorine, bromine) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives .

科学研究应用

Medicinal Chemistry

Anticancer Agents

3,4-Diaminocyclohexanol derivatives have been explored as potential anticancer agents. For instance, the synthesis of diaminocyclohexane platinum complexes has shown promising results in preclinical studies, demonstrating enhanced cytotoxicity against various cancer cell lines compared to traditional drugs like cisplatin and oxaliplatin . These complexes exhibit improved pharmacokinetics and therapeutic indices, making them candidates for further clinical development.

Factor Xa Inhibitors

Recent research has highlighted the use of this compound as a key intermediate in synthesizing factor Xa inhibitors, which are crucial for anticoagulant therapy. The stereoselective synthesis of various derivatives allows for the fine-tuning of their pharmacological properties, enhancing their efficacy and safety profiles .

Materials Science

Epoxy Curing Agents

In materials science, this compound is utilized as a curing agent for epoxy resins. Its ability to promote cross-linking reactions enhances the mechanical properties and thermal stability of epoxy-based materials. This application is particularly relevant in coatings, adhesives, sealants, and elastomers .

Polymer Synthesis

The compound has also been employed in the preparation of fully aliphatic polyimides. These polymers are known for their high thermal stability and mechanical strength, making them suitable for aerospace and electronic applications .

Chemical Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its derivatives can be utilized to create complex molecular architectures, including those with biological activity or specialized material properties. For example, it can undergo various reactions such as Michael additions and reductive amination to yield diverse chemical entities .

Case Studies

作用机制

The mechanism of action of 3,4-diaminocyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it may act as a beta-lactamase modulator, influencing the activity of enzymes involved in bacterial resistance . Additionally, it can participate in retinoid metabolism by catalyzing the NAD-dependent oxidation of all-trans-retinol and its derivatives .

相似化合物的比较

Similar Compounds

2,3-Diaminocyclohexanol: Another diaminocyclohexanol compound with similar chemical properties but different spatial arrangement of amino groups.

3,4-Dimethylcyclohexanol: A compound with methyl groups instead of amino groups, leading to different chemical reactivity and applications.

Uniqueness

3,4-Diaminocyclohexanol is unique due to its specific arrangement of amino groups on the cyclohexanol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

3,4-Diaminocyclohexanol (DACH) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with DACH, including its antimicrobial, anticancer, and anticoagulant properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is an amino alcohol derivative of cyclohexane, characterized by two amino groups at the 1 and 2 positions and a hydroxyl group at the 4 position. The compound can be synthesized through various methods, including stereoselective synthesis from cyclohexenecarboxylic acid derivatives .

Antimicrobial Activity

DACH and its derivatives have shown promising antimicrobial activity against various pathogens:

- Copper(II) Complexes : Studies have demonstrated that copper(II) complexes containing DACH exhibit significant antimicrobial efficacy. For instance, minimal inhibitory concentrations (MIC) against Gram-positive bacteria ranged from 5.6 to 13.1 μM, indicating that these complexes are effective against resistant strains such as Staphylococcus aureus and Enterococcus faecalis . The complexes also showed potent anti-fungal activity against Candida krusei, outperforming traditional antifungal agents like 5-fluorocytosine.

- Coordination Compounds : Mixed ligand coordination compounds involving DACH have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated superior activity against Escherichia coli and Staphylococcus aureus compared to free ligands and standard antibiotics like tetracycline .

Anticancer Activity

DACH has been investigated for its potential anticancer properties:

- Cisplatin Analogues : DACH derivatives have been incorporated into platinum-based drugs, resulting in compounds that exhibit enhanced antitumor activity compared to cisplatin. For example, certain DACH-containing complexes have shown effectiveness against cisplatin-resistant tumors in preclinical models . The mechanism of action is thought to involve DNA binding and subsequent inhibition of replication.

- Cytotoxicity Studies : Research indicates that DACH derivatives possess moderate cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating significant antiproliferative activity, with some complexes inducing apoptosis in cancer cells .

Anticoagulant Activity

The anticoagulant properties of DACH derivatives have also been explored:

- Factor Xa Inhibition : Certain synthesized derivatives of DACH have been evaluated for their ability to inhibit factor Xa, an important enzyme in the coagulation cascade. These studies revealed that specific structural modifications significantly enhance their anticoagulant activity .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria (MIC 5.6-13.1 μM) and drug-resistant fungi |

| Anticancer | Moderate cytotoxicity; effective against cisplatin-resistant tumors |

| Anticoagulant | Potent inhibitors of factor Xa with structure-dependent activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of copper(II) complexes with DACH against an expanded panel of bacterial strains, confirming their superior efficacy compared to traditional antibiotics .

- Cytotoxicity in Cancer Research : In a comparative study of DACH-based platinum complexes, researchers found that these compounds exhibited higher antitumor activity than cisplatin in resistant cancer models, highlighting their potential as alternative therapies .

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the structural integrity of 3,4-diaminocyclohexanol?

To validate the structure, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of amino and hydroxyl groups. Mass spectrometry (MS) can verify molecular weight, while infrared (IR) spectroscopy identifies functional groups like -NH₂ and -OH. For stereochemical analysis, chiral chromatography or X-ray crystallography is recommended, as seen in studies of structurally related cyclohexanol derivatives .

Q. What synthetic strategies are applicable for producing this compound derivatives?

While direct synthesis data for this compound is limited, analogous compounds (e.g., hydroxycyclohexanones) suggest reductive amination of ketones or catalytic hydrogenation of nitro intermediates. Post-synthetic modifications, such as selective protection/deprotection of amino groups, can optimize yields. Validation via comparative spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced Research Questions

Q. How can computational tools predict the biological targets of this compound derivatives?

Chemical similarity-based methods, such as those in and , predict targets by aligning structural motifs (e.g., diaminocyclohexanol groups) with known bioactive molecules. Tools like PASS online and SEA (Similarity Ensemble Approach) prioritize targets like ribosomal subunits or enzymes. Validation involves cross-referencing with literature (67.7% confirmation rate) and databases like ChEMBL .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Systematic analysis includes:

- Comparative experimental design : Standardizing assays (e.g., enzyme inhibition vs. cell viability) to isolate variables.

- Orthogonal validation : Using computational tools (e.g., TargetHunter) to reconcile conflicting results.

- Meta-analysis : Aggregating data from multiple studies to identify trends, as demonstrated in resolving discrepancies in bioactive molecule target predictions .

Q. How do stereochemical and electronic properties of this compound influence target binding?

The cis/trans configuration of amino and hydroxyl groups affects hydrogen-bonding capacity and steric interactions. For instance, the trans-4-aminocyclohexanol analog () shows enhanced binding to aminotransferases due to optimal spatial alignment. Quantum mechanical calculations (e.g., DFT) can model charge distribution and predict binding affinities .

Q. Methodological Guidelines

- Experimental Design : Prioritize enantiomerically pure synthesis to avoid confounding bioactivity results.

- Data Validation : Cross-check computational predictions (e.g., via ChemSpider or PubChem) with wet-lab assays to confirm target interactions.

- Ethical Reporting : Disclose limitations in predictive models (e.g., false positives in PASS online) and validate findings through peer-reviewed replication .

属性

IUPAC Name |

3,4-diaminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-5-2-1-4(9)3-6(5)8/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGBKNAGHAETKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388966 | |

| Record name | Cyclohexanol, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90015-88-6 | |

| Record name | Cyclohexanol, 3,4-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。